(R,R)-Daurisoline

Description

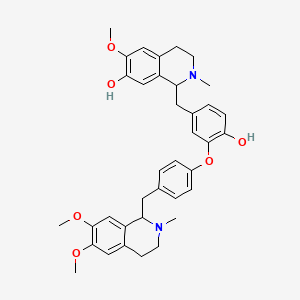

(R,R)-Daurisoline is a bis-benzylisoquinoline alkaloid isolated from Menispermi Rhizoma, a traditional Chinese medicinal plant. Its molecular formula is C₃₇H₄₂N₂O₆ (m/z 610.3) . Structurally, it features two benzylisoquinoline units connected by ether linkages, with (R,R)-stereochemistry at key chiral centers . Pharmacologically, it exhibits diverse activities, including:

- Anticancer effects: Inhibition of MEK1/2-ERK1/2 signaling in esophageal squamous cell carcinoma (ESCC) , upregulation of DR5 to enhance TRAIL sensitivity in breast cancer , and suppression of hepatocellular carcinoma (HCC) by blocking autophagy .

- Autophagy inhibition: Synergistic enhancement of chemotherapeutic agents like cisplatin .

In vitro studies demonstrate potent cytotoxicity in cancer cells (e.g., IC₅₀ = 9.9–20.7 µM in ESCC cells) and tumor growth inhibition rates of 52.77–84.74% in PDX models .

Properties

IUPAC Name |

1-[[3-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURJAQFYNVMZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

- Initiation involves condensation of an N-acyl phenethylamine derivative with an aldehyde or equivalent, forming an iminium ion.

- Under strongly acidic conditions, intramolecular cyclization occurs, yielding the tetrahydroisoquinoline scaffold.

- The N-acyl group enhances the electrophilicity of the iminium ion, accelerating cyclization.

Activation and Protecting Groups

Ethoxycarbonyl (EOC) groups serve dual functions:

- As activating groups for the N-acylation step.

- As protective groups for phenolic hydroxyls, preventing undesired side reactions during cyclization.

ω-Methoxystyrenes are employed as arylacetaldehyde equivalents, advantageous in strongly acidic media due to their stability and reactivity.

Synthesis of Precursors

Building Blocks

- Phenethylamines : Derived from benzaldehyde via Henry reaction with nitromethane, reduction with zinc dust, and subsequent N-ethoxycarbonylation.

- ω-Methoxystyrenes : Prepared from substituted benzaldehydes through ethyl chloroformate protection followed by Wittig olefination.

Key Reactions

Cyclization and Post-Cyclization Transformations

Cyclization Conditions

- Reagents : Trifluoroacetic acid (TFA) in dichloromethane.

- Temperature : 0°C to room temperature.

- Duration : 19–90 hours, monitored via TLC.

- Outcome : Formation of N-ethoxycarbonyl-1-benzyltetrahydroisoquinolines with phenolic groups protected.

Post-Cyclization Modifications

Two principal routes are employed:

| Route | Reagents & Conditions | Outcomes | References |

|---|---|---|---|

| Route A | Lithium alanate (LiAlH₄) reduction in THF | Reduces carbamate to N-methyl, deprotects phenols | , |

| Route B | Excess methyl lithium (MeLi) | Removes ethoxycarbonyl groups, yields N-nor analogues | , |

Yields and Structural Confirmation

| Compound | Yield (%) | Reference | Notes |

|---|---|---|---|

| Daurisoline (racemic) | 36–82 | Confirmed via spectroscopic data matching literature |

In Vivo Formulation and Purity

- The synthesized this compound is formulated in vivo using DMSO, corn oil, or other co-solvents to ensure solubility and bioavailability.

- Purity levels are typically >99.5%, verified through HPLC and spectroscopic analysis.

Research Findings and Implications

- The synthetic route's efficiency hinges on the dual role of the ethoxycarbonyl group, simplifying the synthesis by reducing steps.

- The stereochemistry of the final product is controlled during cyclization, with enantioselective variants under development.

- The compounds serve as valuable intermediates for further derivatization, especially for pharmacological studies targeting ion channels and tumor cells.

Summary of Preparation Methods

| Method | Key Reagents | Main Features | References |

|---|---|---|---|

| N*-acyl-Pictet–Spengler cyclization | TFA, dichloromethane | Efficient ring closure under acidic conditions | , |

| Phenol protection | Ethyl chloroformate, Et₃N | Dual role as activating and protective group | , |

| Reduction to N-methyl | Lithium alanate | Selective reduction, phenol deprotection | |

| Deprotection to N-nor | Methyl lithium | Removal of ethoxycarbonyl groups |

Chemical Reactions Analysis

Types of Reactions

(R,R)-Daurisoline undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenated solvents and bases like sodium hydroxide are often employed.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted isoquinolines.

Scientific Research Applications

(R,R)-Daurisoline is a bisbenzylisoquinoline alkaloid derived from the traditional Chinese herb Menispermum dauricum . It has a variety of applications in scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

This compound in Chemistry

this compound serves as a model compound for studying the reactivity of bisbenzylisoquinoline alkaloids.

This compound in Biology

In biological studies, researchers have investigated the effects of this compound on cellular processes, including apoptosis and cell cycle regulation. Daurisoline is also identified as an autophagy blocker .

This compound in Medicine

this compound has potential therapeutic applications in treating arrhythmias, inflammation, and neurodegenerative diseases. It can suppress the development of liver and lung cancers . Studies suggest that Daurisoline targets glycolysis and reduces the protein level of HK2, thereby inhibiting lung cancer progression . It has also been shown to have tumor-suppressive effects in pancreatic and renal carcinoma cells .

This compound in Industry

this compound can be used in developing new pharmaceuticals and as a lead compound in drug discovery.

Research Findings

- Daurisoline decreases glucose consumption and lactate production in lung cancer cells .

- Daurisoline inhibits the proliferation of lung cancer cell lines .

- Daurisoline attenuates tumor growth in mice without noticeable side effects .

- Daurisoline inhibits the lysosomal degradation of autophagic vacuoles and sensitizes cancer cells to CPT-induced cell death .

- Daurisoline could also inhibit HK2 through the AKT pathway .

- Daurisoline has been reported to show potential pharmacological efficacy in many diseases, such as focal ischemia/reperfusion injury, arrhythmia, and platelet aggregation .

Tables

Inhibition Ratios of Daurisoline on hERG Current Amplitude

| Concentration (μM) | IhERG-step Inhibition Ratio (%) | IhERG-tail Inhibition Ratio (%) |

|---|---|---|

| 1 | 32.2±4.2 | 16.7±5.8 |

| 3 | 41.6±2.6 | 31.1±4.5 |

| 10 | 62.1±5.9 | 55.1±7.2 |

| 30 | 74.8±6.8 | 81.2±7.0 |

| Target | IC50 (μM) |

|---|---|

| IhERG-step | 9.1 |

| IhERG-tail | 9.6 |

| CPT-induced autophagy in HeLa cells | 74.75±1.03 |

| CPT-induced autophagy in A549 cells | 50.54±1.02 |

| CPT-induced autophagy in HCT-116 cells | 80.81±1.10 |

Case Studies

- A study demonstrated that Daurisoline targets glycolysis and reduces the protein level of HK2, thereby inhibiting lung cancer progression . The study also found that Daurisoline could decrease glucose consumption and lactate production in lung cancer cells . In an animal model, the study validated the in vivo anti-tumor effect of Daurisoline without any observable side effects .

- A study identified Dauricine (DAC) and Daurisoline (DAS) as two potent autophagy blockers . The study showed that DAC and DAS are autophagy inhibitors which inhibit the lysosomal degradation of autophagic vacuoles and sensitize cancer cells to CPT-induced cell death .

- Daurisoline can suppress the development of liver and lung cancers and has tumor-suppressive effects in pancreatic cancer cells and renal carcinoma cells . Dauricine and daurisoline have sensitized cancer cells to camptothecin by acting as autophagy inhibitors . A recent study has reported that daurisoline could suppress lung cancer tumorigenesis by disrupting the heat shock protein 90 (HSP90)-mediated stability of β-catenin .

Mechanism of Action

The mechanism of action of (R,R)-Daurisoline involves several molecular targets and pathways:

Ion Channels: It modulates the activity of sodium and potassium ion channels, which is crucial for its antiarrhythmic effects.

Inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

Neuroprotection: It protects neurons from oxidative stress and apoptosis by modulating signaling pathways like the PI3K/Akt pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dauricine

- Structure : C₃₈H₄₄N₂O₆ (m/z 624.3), differing by an additional methyl group compared to daurisoline .

- Pharmacological Overlap :

- Divergence :

Tetrandrine

- Structure: Bis-benzylisoquinoline with distinct stereochemistry (C₃₈H₄₂N₂O₆) .

- Pharmacological Overlap :

- Divergence: No reported MEK1/2 or ERK1/2 inhibition. Primarily used for hypertension, unlike daurisoline’s cancer-focused applications.

Neferine

Functional Comparison with Pharmacologically Similar Compounds

Rutaecarpine (CID-65752)

- Binding Energy : -8.2 kcal/mol (vs. -8.2 for daurisoline) in DNA topoisomerase I docking .

- Divergence: Limited evidence of MEK/ERK pathway modulation or autophagy inhibition.

Ginkgetin (CID-5271805)

- ADMET Profile: Non-toxic, unlike daurisoline’s hERG-related cardiac risks .

Dehydroevodiamine (CID-9817839)

Quantitative Comparison of Key Parameters

Mechanistic Divergence in Signaling Pathways

- MEK1/2-ERK1/2 Inhibition: Unique to daurisoline among bis-benzylisoquinolines, demonstrated via phosphoproteomics and kinase assays .

- Autophagy Blockade : Daurisoline suppresses autophagic flux by targeting HSP90 and PI3K/Akt/mTOR, enhancing cisplatin sensitivity in HCC .

Biological Activity

(R,R)-Daurisoline, an isoquinoline alkaloid derived from the traditional Chinese medicinal herb Rhizoma Menispermi, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This article delves into the compound's mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- CAS Number : 70553-76-3

- Molecular Weight : 618.73 g/mol

1. Autophagy Inhibition

Research indicates that this compound acts as a potent autophagy inhibitor. A study demonstrated that it significantly increased the formation of autophagic vacuoles in HeLa cells, disrupting autophagosome maturation and impairing lysosomal function. This was evidenced by:

- Increased accumulation of LC3-II and p62 proteins.

- Impaired lysosomal acidification due to inhibition of V-type ATPase activity .

2. Cancer Cell Proliferation and Apoptosis

This compound has shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis across various cancer types:

- In bladder cancer models, it suppressed epithelial-mesenchymal transition (EMT) and angiogenesis by targeting HSP90 and destabilizing the HAKAI protein, which is crucial for E-cadherin stability .

- In lung cancer studies, it enhanced the sensitivity of cancer cells to chemotherapeutic agents like camptothecin by acting as an autophagy inhibitor .

Case Study 1: Bladder Cancer

A study involving 40 bladder cancer patients revealed that this compound inhibited angiogenesis and EMT through modulation of HAKAI and E-cadherin pathways. The results indicated a direct correlation between HAKAI expression levels and patient prognosis, suggesting that targeting this pathway could enhance therapeutic outcomes .

Case Study 2: Lung Cancer

In models of lung cancer, this compound was found to disrupt the stability of β-catenin via HSP90 inhibition, leading to reduced tumor growth. This highlights its potential as a therapeutic agent in lung cancer treatment .

Summary of Biological Activities

Q & A

Q. What controls are essential when studying this compound’s off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.